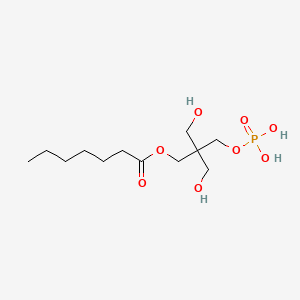
Pentaerythritol heptanoate phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaerythritol heptanoate phosphate is a complex organic compound that combines the properties of pentaerythritol, heptanoic acid, and phosphate groups. This compound is known for its versatility and is used in various industrial applications, including as a plasticizer and a lubricant additive. Its unique structure allows it to interact with different chemical environments, making it a valuable component in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pentaerythritol heptanoate phosphate typically involves a multi-step process. Initially, pentaerythritol reacts with triphenyl phosphite to form an intermediate compound. This intermediate is then reacted with phenyl heptanoate to produce this compound. The reaction conditions often require heating under vacuum to facilitate the removal of phenol by-products .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of temperature and vacuum conditions to ensure high yields and purity of the final product. The intermediate compounds are purified through distillation before the final reaction step .
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol heptanoate phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced to form simpler compounds, although this is less common.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphate esters, while substitution can produce a range of functionalized derivatives.
Scientific Research Applications
Pentaerythritol heptanoate phosphate has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes makes it useful in biochemical studies involving enzyme interactions and protein stabilization.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is used as an additive in lubricants to enhance wear resistance and as a flame retardant in certain materials
Mechanism of Action
The mechanism of action of pentaerythritol heptanoate phosphate involves its ability to interact with various molecular targets through its phosphate groups. These interactions can modulate the activity of enzymes and other proteins, leading to changes in biochemical pathways. The compound’s structure allows it to form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Pentaerythritol tetranitrate: Known for its explosive properties and use as a vasodilator.
Pentaerythritol phosphate: Used in similar applications but with different functional groups and reactivity.
Uniqueness: Pentaerythritol heptanoate phosphate is unique due to its combination of heptanoic acid and phosphate groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring both plasticizing and stabilizing effects, such as in the production of high-performance polymers and lubricants .
Properties
CAS No. |
67762-76-9 |
|---|---|
Molecular Formula |
C12H25O8P |
Molecular Weight |
328.30 g/mol |
IUPAC Name |
[2,2-bis(hydroxymethyl)-3-phosphonooxypropyl] heptanoate |
InChI |
InChI=1S/C12H25O8P/c1-2-3-4-5-6-11(15)19-9-12(7-13,8-14)10-20-21(16,17)18/h13-14H,2-10H2,1H3,(H2,16,17,18) |
InChI Key |
GMYCGBILJNRXIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCC(CO)(CO)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


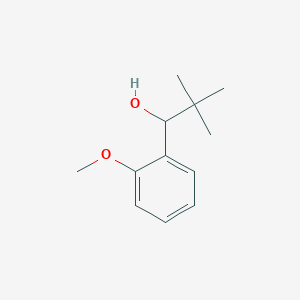
![5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14169282.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
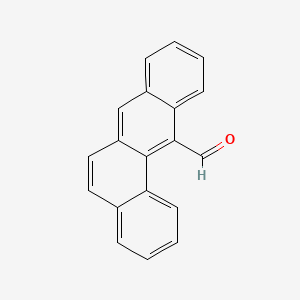
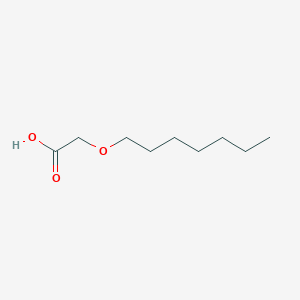
![Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium](/img/structure/B14169303.png)

![N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14169311.png)
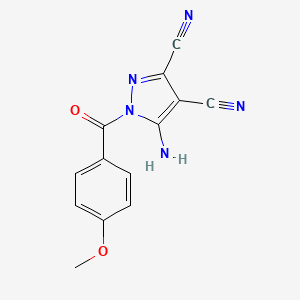

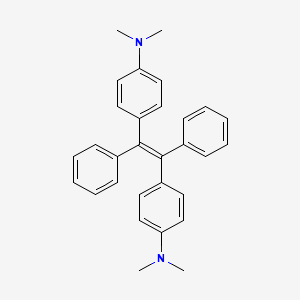

![3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B14169351.png)
![6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14169365.png)
